molecular formula C9H18BrNO2 B13204908 Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide CAS No. 683774-09-6

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide

Cat. No.: B13204908
CAS No.: 683774-09-6
M. Wt: 252.15 g/mol
InChI Key: NTRWAPNODMIZSE-KZYPOYLOSA-N
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Description

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide is a chiral compound with significant applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide typically involves the enantioselective hydrolysis of trans-2-(t-butoxycarbonyl)-aminocyclohexyl acetate using Pseudomonas cepacia lipase . This method provides a practical approach for obtaining enantiomerically pure (1S,2R)-2-aminocyclohexanols, which can then be converted to the desired hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar enzymatic processes, scaled up to meet commercial demands. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amines or alcohols.

Scientific Research Applications

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate
  • Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate
  • Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate

Uniqueness

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications .

Properties

CAS No.

683774-09-6

Molecular Formula

C9H18BrNO2

Molecular Weight

252.15 g/mol

IUPAC Name

ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate;hydrobromide

InChI

InChI=1S/C9H17NO2.BrH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m0./s1

InChI Key

NTRWAPNODMIZSE-KZYPOYLOSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CCCC[C@H]1N.Br

Canonical SMILES

CCOC(=O)C1CCCCC1N.Br

Origin of Product

United States

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